molecular formula C12H22N2O2 B7917579 {4-[(Cyclopropyl-methyl-amino)-methyl]-piperidin-1-yl}-acetic acid

{4-[(Cyclopropyl-methyl-amino)-methyl]-piperidin-1-yl}-acetic acid

Cat. No.: B7917579
M. Wt: 226.32 g/mol
InChI Key: BAGVGAZPFPMBCQ-UHFFFAOYSA-N
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Description

{4-[(Cyclopropyl-methyl-amino)-methyl]-piperidin-1-yl}-acetic acid (CAS: 1353947-66-6) is a piperidine-derived compound featuring a cyclopropyl-methyl-amine substituent at the 4-position of the piperidine ring, linked to an acetic acid moiety via a methylene bridge. Its molecular formula is C₁₃H₂₂N₂O₂, with a molecular weight of 238.33 g/mol (calculated).

Properties

IUPAC Name

2-[4-[[cyclopropyl(methyl)amino]methyl]piperidin-1-yl]acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H22N2O2/c1-13(11-2-3-11)8-10-4-6-14(7-5-10)9-12(15)16/h10-11H,2-9H2,1H3,(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BAGVGAZPFPMBCQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CC1CCN(CC1)CC(=O)O)C2CC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H22N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

226.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Piperidine Intermediate Preparation

Starting with 4-aminopiperidine , the primary amine is protected (e.g., with a tert-butoxycarbonyl [Boc] group) to avoid side reactions. The protected amine undergoes reductive amination with cyclopropanecarbaldehyde in the presence of sodium cyanoborohydride (NaBH3CN) :

Boc-protected 4-aminopiperidine+CyclopropanecarbaldehydeNaBH3CNBoc-protected 4-(cyclopropylmethylamino)piperidine\text{Boc-protected 4-aminopiperidine} + \text{Cyclopropanecarbaldehyde} \xrightarrow{\text{NaBH}_3\text{CN}} \text{Boc-protected 4-(cyclopropylmethylamino)piperidine}

Conditions :

  • Solvent: Methanol or dichloroethane.

  • Temperature: 25–50°C.

  • Yield: ~70–85% (inferred from analogous syntheses).

Deprotection and Acetic Acid Incorporation

The Boc group is removed using trifluoroacetic acid (TFA) , followed by alkylation with ethyl bromoacetate under basic conditions (e.g., K2_2CO3_3 ):

4-(Cyclopropylmethylamino)piperidine+BrCH2COOEtK2CO3Ethyl 4-[(cyclopropyl-methyl-amino)-methyl]-piperidin-1-ylacetate\text{4-(Cyclopropylmethylamino)piperidine} + \text{BrCH}2\text{COOEt} \xrightarrow{\text{K}2\text{CO}_3} \text{Ethyl {4-[(cyclopropyl-methyl-amino)-methyl]-piperidin-1-yl}acetate}

Conditions :

  • Solvent: Acetonitrile or DMF.

  • Temperature: 60–80°C.

  • Yield: ~65–75%.

Final hydrolysis with NaOH yields the target acetic acid:

Ethyl ester intermediateNaOH4-[(Cyclopropyl-methyl-amino)-methyl]-piperidin-1-yl-acetic acid\text{Ethyl ester intermediate} \xrightarrow{\text{NaOH}} \text{{4-[(Cyclopropyl-methyl-amino)-methyl]-piperidin-1-yl}-acetic acid}

Purity Control : Impurities (e.g., dihydro derivatives) are minimized by optimizing reaction time and temperature.

Alkylation-Based Synthesis

Direct Alkylation of Piperidine

4-(Chloromethyl)piperidine is reacted with cyclopropylmethylamine in the presence of a base (e.g., triethylamine ) to introduce the amine group:

4-(Chloromethyl)piperidine+CyclopropylmethylamineEt3N4-[(Cyclopropyl-methyl-amino)-methyl]piperidine\text{4-(Chloromethyl)piperidine} + \text{Cyclopropylmethylamine} \xrightarrow{\text{Et}_3\text{N}} \text{4-[(Cyclopropyl-methyl-amino)-methyl]piperidine}

Conditions :

  • Solvent: Dichloromethane or THF.

  • Temperature: 0–25°C.

  • Yield: ~60–70%.

Acetic Acid Attachment

The piperidine nitrogen is alkylated with bromoacetic acid under basic conditions:

4-[(Cyclopropyl-methyl-amino)-methyl]piperidine+BrCH2COOHNaOHTarget compound\text{4-[(Cyclopropyl-methyl-amino)-methyl]piperidine} + \text{BrCH}_2\text{COOH} \xrightarrow{\text{NaOH}} \text{Target compound}

Challenges : Competing N-alkylation at multiple sites may require stoichiometric control.

Coupling Reactions and Protecting Group Strategies

Fragment Coupling

A two-step process involves synthesizing the cyclopropyl-methyl-amino-methyl side chain separately and coupling it to a piperidine-acetic acid precursor. For example:

  • Cyclopropylmethylamine is condensed with 4-(bromomethyl)piperidine to form the substituted piperidine.

  • The piperidine is coupled with chloroacetyl chloride , followed by hydrolysis.

Advantages : Enables modular synthesis and easier purification.

Protection-Deprotection Workflow

  • Boc Protection : Piperidine nitrogen is protected during side-chain synthesis.

  • Deprotection : TFA or HCl in dioxane removes the Boc group.

  • Final Alkylation : Reaction with bromoacetic acid ensures selective N-functionalization.

Comparative Analysis of Methods

Method Yield Purity Complexity Scalability
Reductive Amination70–85%>98%ModerateHigh
Direct Alkylation60–70%95–97%LowModerate
Fragment Coupling65–75%>97%HighLow

Key Observations :

  • Reductive amination offers higher yields and purity, making it preferable for industrial-scale synthesis.

  • Direct alkylation is simpler but less selective, requiring rigorous purification.

Purity and Impurity Control

Critical impurities include:

  • Dihydro derivatives : Controlled by limiting reaction time and using mild reducing agents.

  • Unreacted intermediates : Removed via column chromatography or recrystallization.

  • Enantiomeric byproducts : Chiral acids (e.g., tartaric acid) resolve stereochemistry if needed .

Chemical Reactions Analysis

Types of Reactions

{4-[(Cyclopropyl-methyl-amino)-methyl]-piperidin-1-yl}-acetic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the amino group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.

    Substitution: Nucleophiles such as halides, amines, and alcohols.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

{4-[(Cyclopropyl-methyl-amino)-methyl]-piperidin-1-yl}-acetic acid has a wide range of applications in scientific research, including:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs for treating various diseases.

    Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of {4-[(Cyclopropyl-methyl-amino)-methyl]-piperidin-1-yl}-acetic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Structural Features

The following table summarizes key structural differences and similarities:

Compound Name Substituent at Piperidine 4-Position Acetic Acid Linkage Key Functional Groups Molecular Weight (g/mol) CAS Number Reference
{4-[(Cyclopropyl-methyl-amino)-methyl]-piperidin-1-yl}-acetic acid Cyclopropyl-methyl-amine Direct (via methylene) Cyclopropane, tertiary amine 238.33 1353947-66-6
2-(4-(Diphenylmethylene)-1-piperidinyl)-acetic acid Diphenylmethylene Direct Aromatic rings, ketone 319.40 EP0048705
[4-(Ethoxycarbonyl)piperidin-1-yl]acetic acid Ethoxycarbonyl Direct Ester, carbonyl 215.25 224456-41-1
2-[4-(Hydroxymethyl)piperidin-1-yl]acetic acid Hydroxymethyl Direct Hydroxyl 173.21 303121-12-2
{1-[(4-Chlorophenyl)sulfonyl]piperidin-4-yl}acetic acid 4-Chlorophenylsulfonyl Direct Sulfonyl, chloro 317.79 1142209-57-1

Key Observations :

  • Cyclopropyl vs.
  • Polarity : The hydroxymethyl and ethoxycarbonyl derivatives (CAS 303121-12-2 and 224456-41-1) exhibit higher polarity due to hydroxyl/ester groups, likely improving aqueous solubility compared to the target compound .

Pharmacological Activities

Compound Reported Activities Mechanism/Target Reference
This compound Inferred: Neurotransmitter receptor modulation (structural similarity to Neurotensin agonists) Potential Neurotensin Receptor 1 (NTSR1) agonist
2-(4-(Diphenylmethylene)-1-piperidinyl)-acetic acid Antiallergic, spasmolytic, antihistaminic Histamine H1 receptor antagonism
5-Substituted-1,3,4-oxadiazole derivatives Antimicrobial (bacterial/fungal) Enzyme inhibition (e.g., dihydrofolate reductase)
Pyrimidin-yl-acetic acid derivatives Neurotensin Receptor 1 agonism Gq/11 signaling pathway activation

Notable Contrasts:

  • The diphenylmethylene derivative (EP0048705) demonstrates broader therapeutic applications (antiallergic, broncholytic) compared to the more specialized receptor-targeting activity of Neurotensin agonists .
  • Antimicrobial oxadiazole derivatives () highlight the role of heterocyclic appendages in diversifying biological activity .

Physicochemical Properties

  • Lipophilicity : The target compound’s cyclopropyl group likely increases logP compared to the hydroxymethyl derivative (CAS 303121-12-2) but reduces it relative to the diphenylmethylene analog .
  • Solubility : Ethoxycarbonyl and hydroxymethyl variants (CAS 224456-41-1, 303121-12-2) are expected to have higher water solubility due to polar functional groups .
  • Stability : Sulfonyl and cyclopropyl groups may enhance metabolic stability, as seen in protease inhibitors and CNS drugs .

Biological Activity

{4-[(Cyclopropyl-methyl-amino)-methyl]-piperidin-1-yl}-acetic acid is a synthetic organic compound notable for its unique piperidine structure, which incorporates a cyclopropyl group and a methylamino substitution. This compound has garnered attention due to its potential biological activity, particularly in pharmacological applications. Understanding its biological properties is crucial for exploring its therapeutic potential.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

C12H18N2O2\text{C}_{12}\text{H}_{18}\text{N}_{2}\text{O}_{2}

This compound features:

  • A piperidine ring , which is known for various bioactive properties.
  • A cyclopropyl group , which may enhance binding interactions with biological targets.
  • An acetic acid moiety , contributing to the compound's solubility and interaction capabilities.

Biological Activity Predictions

The biological activity of this compound can be predicted through structure-activity relationship (SAR) models. These models suggest that the compound may interact with multiple biological targets, enhancing its therapeutic potential. Notably, the presence of the cyclopropyl group and the piperidine ring suggests potential interactions with receptors and enzymes involved in various physiological processes.

The mechanism of action involves:

  • Binding Affinity : The cyclopropyl-methyl-amino group likely enhances binding affinity to specific receptors or enzymes.
  • Hydrogen Bonding : The acetic acid moiety can participate in hydrogen bonding, stabilizing interactions with biological targets.
  • Structural Stability : The piperidine ring provides structural integrity, allowing for sustained activity within biological systems.

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, a comparison with structurally similar compounds is useful:

Compound NameStructural FeaturesBiological Activity
1-(Cyclopropylmethyl)piperidineCyclopropyl group; no carboxylic acidPotential analgesic
4-(Methylamino)piperidineMethylamino substitution; no cyclopropylAntidepressant properties
1-(3-Pyridyl)piperidinePyridine ring; similar nitrogen functionalityNeuroactive effects

This table illustrates how the unique combination of functional groups in this compound may provide distinct pharmacological profiles compared to other compounds.

Antibacterial Activity

Preliminary predictions suggest that this compound may exhibit antibacterial properties. Similar compounds have demonstrated effectiveness against various bacterial strains, including Gram-positive and Gram-negative bacteria. For example, related piperidine derivatives have shown minimum inhibitory concentration (MIC) values indicating strong antibacterial activity against pathogens like Staphylococcus aureus and Escherichia coli.

Enzyme Inhibition

The compound's ability to inhibit enzymes such as acetylcholinesterase (AChE) has been suggested based on its structural features. Piperidine derivatives are known for their enzyme inhibitory activities, which could translate to therapeutic applications in treating conditions like Alzheimer's disease or other cognitive disorders .

Q & A

Q. Key Considerations :

  • Optimize reaction time and temperature to avoid decomposition of the cyclopropyl group.
  • Use protecting groups (e.g., Boc) for amine functionality to prevent side reactions .

What are the critical steps for structural characterization of this compound?

Level: Basic
Methodological Answer:

Nuclear Magnetic Resonance (NMR) :

  • ¹H NMR : Identify peaks for the cyclopropyl ring (δ ~0.5–1.5 ppm), piperidine protons (δ ~1.5–3.0 ppm), and acetic acid protons (δ ~3.5–4.5 ppm). Confirm stereochemistry via coupling constants .
  • ¹³C NMR : Verify the carboxylic acid carbonyl signal at δ ~170–175 ppm .

Mass Spectrometry (MS) : Use ESI-MS to confirm molecular weight (e.g., [M+H]⁺ for C₁₂H₂₁N₂O₂: calculated 249.16, observed 249.2) .

X-ray Crystallography (Optional) : Resolve crystal structures to confirm spatial arrangement, particularly for chiral centers .

Q. Common Pitfalls :

  • Impurities from incomplete purification may obscure NMR signals.
  • Deuterated solvents (e.g., CDCl₃) must be free of acidic protons to avoid exchange broadening .

How can contradictory results in the compound’s bioactivity assays be systematically analyzed?

Level: Advanced
Methodological Answer:
Contradictions may arise from:

Receptor Selectivity : Test binding affinity against related receptors (e.g., LSD1 vs. 5-HT4) using competitive radioligand assays. For example, LSD1 inhibition assays (IC₅₀) may show variability due to epigenetic cell line differences .

Metabolic Stability : Assess hepatic microsomal stability (e.g., human liver microsomes) to identify rapid degradation pathways that reduce in vivo efficacy .

Experimental Design :

  • Use orthogonal assays (e.g., fluorescence polarization and SPR) to cross-validate binding data.
  • Control for pH sensitivity, as the carboxylic acid group may ionize under assay conditions, altering solubility .

Case Study :
In neuropathic pain models, discrepancies in µ-opioid receptor binding (Ki) were resolved by adjusting assay pH to 7.4 and using fresh tissue homogenates to preserve receptor conformation .

What pharmacological targets and mechanisms are associated with this compound?

Level: Advanced
Methodological Answer:

LSD1 Inhibition : Demonstrated in cancer models, where the compound disrupts histone demethylation, leading to tumor suppressor gene re-expression. Validate via ChIP-seq to track H3K4me2 levels .

Chemokine Receptor Modulation : Shown to attenuate inflammatory pain by allosterically modulating CCR5-µ-opioid receptor heterodimers. Use BRET (Bioluminescence Resonance Energy Transfer) assays to confirm dimerization .

5-HT4 Receptor Agonism : Potential application in gastrointestinal motility disorders. Screen using cAMP accumulation assays in HEK-293 cells expressing recombinant 5-HT4 receptors .

Mechanistic Insight :
The cyclopropyl group enhances metabolic stability, while the acetic acid moiety facilitates salt bridge formation with lysine residues in target proteins .

How can reaction conditions be optimized to improve yield during synthesis?

Level: Basic
Methodological Answer:

Solvent Selection : Replace THF with DMF for higher solubility of intermediates, reducing reaction time from 18 hrs to 6 hrs .

Catalyst Screening : Test Pd(dppf)Cl₂ vs. Pd(PPh₃)₄ for Suzuki-Miyaura couplings involving cyclopropyl boronic acids. Pd(dppf)Cl₂ increases yield from 40% to 65% in cross-coupling steps .

Temperature Control : For acid-sensitive intermediates, maintain reactions at 0–5°C during acetic acid coupling to prevent cyclopropyl ring opening .

Statistical Approach :
Use a Design of Experiments (DoE) matrix to evaluate interactions between solvent polarity, catalyst loading, and temperature. Response surface methodology (RSM) can identify optimal conditions .

What safety protocols are essential when handling this compound in laboratory settings?

Level: Basic
Methodological Answer:

Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coat, and safety goggles. The compound may cause skin/eye irritation (GHS Category 2) .

Ventilation : Use fume hoods for weighing and reactions to avoid inhalation of fine particles.

Spill Management : Neutralize acidic spills with sodium bicarbonate, followed by absorption via inert material (e.g., vermiculite) .

Waste Disposal : Collect in sealed containers labeled "halogenated organic waste" due to potential chloride byproducts .

Documentation : Maintain Safety Data Sheets (SDS) with first-aid measures (e.g., eye rinsing for 15 mins with saline) and emergency contacts .

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